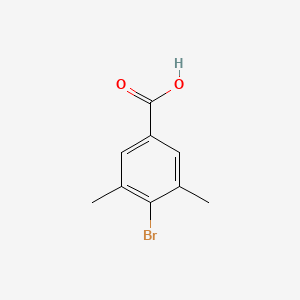

4-Bromo-3,5-dimethylbenzoic acid

Description

BenchChem offers high-quality 4-Bromo-3,5-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEOADKQDIJJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-32-7 | |

| Record name | 4-Bromo-3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-3,5-dimethylbenzoic Acid (CAS 7697-32-7)

[1][2][3]

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid (CAS 7697-32-7 ) is a specialized halogenated benzoic acid derivative serving as a critical pharmacophore in modern medicinal chemistry.[1][2] Its structural uniqueness lies in the 3,5-dimethyl "steric clamp," which modulates the reactivity of the para-bromine atom and enhances the lipophilicity of the benzoic acid core. This compound is a validated intermediate in the synthesis of Eluxadoline (Viberzi) , a mixed opioid receptor modulator for IBS-D, and serves as a scaffold for thyroid hormone receptor agonists (e.g., Sobetirome analogs).

This guide synthesizes the physicochemical profile, divergent synthetic pathways, and application protocols for researchers optimizing lead compounds in drug discovery.

Chemical Identity & Physicochemical Profile[4][5][6][7]

| Property | Specification |

| CAS Number | 7697-32-7 |

| IUPAC Name | 4-Bromo-3,5-dimethylbenzoic acid |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| SMILES | CC1=CC(=CC(=C1Br)C)C(=O)O |

| Appearance | White to off-white crystalline powder |

| Melting Point | 218–224 °C (Lit.)[3][4] |

| pKa (Calc.) | ~4.32 (Carboxylic acid) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

Structural Insight: The "Steric Clamp" Effect

The 3,5-dimethyl substitution pattern creates a unique steric environment around the 4-bromo position.

-

Orthogonal Protection: The methyl groups prevent unwanted nucleophilic attacks at the ortho-positions during metal-catalyzed cross-couplings.

-

Conformational Lock: In biaryl systems (formed via Suzuki coupling), the methyls force the rings to twist out of planarity, often improving selectivity for protein binding pockets (e.g., GPCRs).

Synthetic Pathways[8][9][10]

Researchers typically employ two distinct routes depending on scale and available starting materials. The Oxidative Route is preferred for industrial scalability, while the Lithiation Route offers higher regiochemical precision for lab-scale synthesis.

Pathway Analysis

-

Route A (Oxidative): Starts with Mesitylene. Requires careful control of oxidation conditions to prevent over-oxidation to the dicarboxylic acid.

-

Route B (Lithiation/Carboxylation): Starts with 3,5-Dimethylaniline or 1,4-Dibromo-3,5-dimethylbenzene. Uses cryogenic conditions to selectively functionalize the position para to the bromine.

Figure 1: Divergent synthetic strategies for 4-Bromo-3,5-dimethylbenzoic acid. Route A (Red) is preferred for bulk manufacturing; Route B (Blue) ensures high regioselectivity.

Experimental Protocols

Protocol A: Selective Oxidation (Industrial Basis)

-

Reagents: 2-Bromomesitylene (1.0 eq), KMnO4 (2.5 eq), Pyridine/Water (1:1).

-

Procedure:

-

Dissolve 2-bromomesitylene in pyridine/water reflux.

-

Add KMnO4 portion-wise over 4 hours to avoid runaway exotherm.

-

Critical Step: Monitor via TLC/HPLC. Stop reaction when mono-acid is maximized; prolonged reaction yields 4-bromo-isophthalic acid (impurity).

-

Filter MnO2, acidify filtrate with HCl to pH 2.

-

Recrystallize from Ethanol/Water.

-

Protocol B: Lithiation-Carboxylation (High Purity)

-

Reagents: 1,4-Dibromo-3,5-dimethylbenzene (1.0 eq), n-BuLi (1.1 eq), Dry THF, Dry CO2 gas.

-

Procedure:

-

Cool solution of dibromide in anhydrous THF to -78°C under Argon.

-

Add n-BuLi dropwise. The steric bulk of methyl groups directs Lithium-Halogen exchange to the bromine, but care must be taken to avoid benzylic deprotonation.

-

Stir for 30 min at -78°C.

-

Bubble excess dry CO2 gas into the solution.

-

Quench with 1M HCl. Extract with EtOAc.[4]

-

Applications in Drug Discovery

Eluxadoline (Viberzi) Synthesis

In the synthesis of Eluxadoline (a mu-opioid receptor agonist/delta-antagonist), this molecule serves as the "cap" that links the central imidazole core to the peripheral aryl group.

Mechanism of Action: The 3,5-dimethyl group provides hydrophobic packing against the receptor wall, while the carboxylic acid is converted to an amide, linking to the rest of the pharmacophore.

Suzuki-Miyaura Coupling Partner

The 4-bromo motif is an excellent electrophile for Palladium-catalyzed cross-coupling.

-

Challenge: Steric hindrance from ortho-methyls reduces the rate of oxidative addition.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos ) to facilitate the catalytic cycle.

Figure 2: Reactivity profile showing the dual-functional nature of the molecule (Aryl Bromide & Carboxylic Acid).

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: The compound is a solid organic acid. Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: Store at room temperature (15-25°C), protected from light.

References

-

Chemical Identity & Properties

-

Synthesis & Methodology

-

Medicinal Chemistry Applications

Sources

- 1. 4-Bromo-3,5-dimethylbenzoic acid | 7697-32-7 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Sobetirome | C20H24O4 | CID 9862248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US9700542B2 - Compounds as opioid receptor modulators - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PMC [pmc.ncbi.nlm.nih.gov]

Precision Characterization and Synthetic Utility of 4-Bromo-3,5-dimethylbenzoic Acid

This guide is structured as a technical whitepaper for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and self-validating protocols.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid (CAS: 7697-32-7) is a critical halogenated building block in the synthesis of biaryl scaffolds and complex pharmaceutical intermediates. Its unique structural motif—a deactivated carboxyl group flanked by two activating methyl groups and a labile bromine atom—makes it an ideal candidate for orthogonal functionalization. This guide provides a definitive reference for its molecular weight characterization, synthesis, purification, and downstream utility in cross-coupling reactions.

Part 1: Molecular Identity & Physical Constants

Accurate molecular weight determination is the cornerstone of stoichiometric precision in drug discovery. For 4-Bromo-3,5-dimethylbenzoic acid, the presence of bromine introduces a distinct isotopic signature that must be accounted for in high-resolution mass spectrometry (HRMS).

Table 1: Physicochemical Constants

| Property | Value | Notes |

| CAS Number | 7697-32-7 | Verified Registry Number |

| Formula | ||

| Average MW | 229.07 g/mol | Used for stoichiometry |

| Monoisotopic Mass | 227.9786 Da | Based on |

| Isotopic Mass (M+2) | 229.9765 Da | Based on |

| Melting Point | 171–173 °C | Crystalline solid |

| Appearance | White to pale peach powder | Oxidative impurities cause color |

The "Bromine Signature" in Mass Spectrometry

Unlike non-halogenated organic compounds, the molecular weight of this compound cannot be treated as a single peak in Mass Spectrometry (MS). Bromine exists as two stable isotopes,

-

Diagnostic Validation: A pure sample must exhibit a 1:1 doublet at m/z 228 and 230 (negative mode, [M-H]⁻) or 229 and 231 (positive mode).

-

Deviation Warning: Any significant deviation from this 1:1 intensity ratio indicates contamination (e.g., with the non-brominated precursor or a dibromo- impurity).

Figure 1: The isotopic splitting logic for validating brominated compounds via Mass Spectrometry.

Part 2: Synthesis & Purification Protocol

While commercially available, in-house synthesis is often required to ensure high purity (>98%) for sensitive catalytic coupling reactions. The most robust route utilizes Electrophilic Aromatic Substitution (EAS) on 3,5-dimethylbenzoic acid.

Mechanistic Rationale

The starting material, 3,5-dimethylbenzoic acid, contains two directing groups:

-

Carboxyl (-COOH): Meta-director (deactivating). Directs to positions 3 and 5 (already occupied).

-

Methyl (-CH3): Ortho/Para-director (activating).

-

The methyls at positions 3 and 5 cooperatively activate position 4 (ortho to both).

-

Although position 4 is sterically crowded, the electronic activation from two methyl groups overcomes the steric barrier, making it the primary site for bromination [1].

-

Step-by-Step Protocol

-

Reagents: 3,5-Dimethylbenzoic acid (1.0 eq), Bromine (

, 1.05 eq), Iron powder (cat. 5 mol%), Glacial Acetic Acid (solvent). -

Reaction:

-

Dissolve 3,5-dimethylbenzoic acid in glacial acetic acid.

-

Add catalytic iron powder.

-

Add

dropwise at room temperature. -

Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Quench: Pour reaction mixture into ice-cold water. The product will precipitate.[1]

-

Purification (Critical):

Figure 2: Optimized workflow for the synthesis and purification of the target compound.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the compound is suitable for drug development, it must pass the following "Self-Validating" analytical checks.

1. Proton NMR (

-NMR)

The symmetry of the molecule provides a definitive spectral fingerprint.

-

Solvent: DMSO-

or -

Key Signals:

- ~13.0 ppm (Broad s, 1H): Carboxylic acid proton.

- ~7.75 ppm (Singlet, 2H): Aromatic protons at positions 2 and 6. Note: The appearance of a singlet confirms the symmetry. If you see doublets, you have the 2-bromo isomer (asymmetry).

- ~2.40 ppm (Singlet, 6H): Methyl protons at positions 3 and 5.

2. Carbon NMR (

-NMR)

Due to the plane of symmetry passing through C1 and C4, only 5 distinct carbon signals should be observed (excluding solvent):

-

C=O (~168 ppm)

-

C-Quaternary (C-Me) (~139 ppm)

-

C-Quaternary (C-COOH) (~130 ppm)

-

C-Quaternary (C-Br) (~133 ppm)

-

C-H (Aromatic) (~128 ppm)

-

CH3 (~23 ppm)

Part 4: Synthetic Utility in Drug Discovery

4-Bromo-3,5-dimethylbenzoic acid is a "bifunctional" scaffold. The bromine atom serves as a handle for cross-coupling, while the carboxylic acid serves as a handle for solubility or amide formation.

1. Suzuki-Miyaura Cross-Coupling

The steric bulk of the ortho-methyl groups protects the bromine from non-specific side reactions but requires active catalysts (e.g.,

2. Amide Coupling

The carboxylic acid can be converted to an amide using standard reagents (HATU, EDC). This is often used to attach the scaffold to a pharmacophore or a solubilizing tail.

Figure 3: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3,5-dimethylbenzoic acid. Link

Sources

- 1. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 2. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 3. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

4-Bromo-3,5-dimethylbenzoic acid structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-3,5-dimethylbenzoic Acid

Introduction: The Imperative of Structural Certainty

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise molecular architecture of a compound is its foundational blueprint. It dictates function, reactivity, and safety. 4-Bromo-3,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its utility is predicated on the unambiguous confirmation of its structure—the specific arrangement of its bromine, methyl, and carboxylic acid functionalities on the benzene ring.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Bromo-3,5-dimethylbenzoic acid. We will proceed not as a checklist, but as a logical investigation, where each analytical technique provides a unique piece of the puzzle. The convergence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Chapter 1: The Initial Hypothesis - Elemental Composition and Unsaturation

Before any spectroscopic analysis, the elemental formula provides the fundamental constraints. For 4-Bromo-3,5-dimethylbenzoic acid, the formula is C₉H₉BrO₂[1][2].

The degree of unsaturation (DoU), calculated as DoU = C + 1 - (H/2) - (X/2) + (N/2), where X is a halogen, gives us an initial insight into the molecule's structure.

-

DoU = 9 + 1 - (9/2) - (1/2) + 0 = 5

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, characteristic of a carbonyl group (C=O) in the carboxylic acid moiety. This initial calculation aligns perfectly with our proposed structure.

Chapter 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. The choice of ionization technique is critical; for a robust molecule like this, Electron Ionization (EI) is suitable as it provides not only the molecular ion but also a rich fragmentation pattern that offers structural clues.

Expected Observations:

The most telling feature will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units.

-

M⁺ peak: Corresponding to [C₉H₉⁷⁹BrO₂]⁺ at m/z = 228

-

[M+2]⁺ peak: Corresponding to [C₉H₉⁸¹BrO₂]⁺ at m/z = 230

The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.

Data Summary Table: Predicted Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity | Mechanistic Rationale |

| 228 | 230 | [M]⁺ | Molecular Ion |

| 211 | 213 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 183 | 185 | [M-COOH]⁺ | Loss of the carboxyl group via alpha-cleavage |

| 149 | - | [M-Br]⁺ | Loss of a bromine radical |

| 104 | - | [C₈H₈]⁺ | Subsequent fragmentation of the [M-Br]⁺ ion |

This fragmentation pattern provides strong evidence for the presence of a carboxylic acid group and a bromine atom attached to a C₉H₈ framework.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 4-Bromo-3,5-dimethylbenzoic acid is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is unparalleled for the rapid identification of functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared light, energy is absorbed. These absorptions are diagnostic for the types of bonds present. For a carboxylic acid, the IR spectrum is highly characteristic due to the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.

Causality of Spectral Features:

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state or in concentrated solutions. This dimerization has a profound and predictable effect on the spectrum.

-

O-H Stretch: The O-H bond, involved in strong hydrogen bonding, gives rise to an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This is one of the most recognizable features in an IR spectrum.[3][4]

-

C=O Stretch: The carbonyl group of a dimerized carboxylic acid typically absorbs strongly in the range of 1690-1720 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.[5]

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by sharp C-H stretching absorptions just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O single bond of the carboxylic acid will show a medium intensity band in the 1210-1320 cm⁻¹ region.[3]

Data Summary Table: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| ~3300-2500 | Carboxylic Acid O-H | Stretch (H-bonded) | Very Broad, Strong |

| ~3100-3000 | Aromatic C-H | Stretch | Sharp, Medium |

| ~2950-2850 | Methyl C-H | Stretch | Sharp, Medium |

| ~1710 | Carboxylic Acid C=O | Stretch | Sharp, Strong |

| ~1600, ~1475 | Aromatic C=C | Ring Stretch | Medium to Weak |

| ~1300 | Carboxylic Acid C-O | Stretch | Medium |

The collective presence of these specific bands provides a robust "fingerprint" for a substituted aromatic carboxylic acid.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR beam is directed through the crystal. At the crystal-sample interface, an evanescent wave penetrates a short distance into the sample.

-

Analysis: The detector measures the attenuation of this wave at each frequency. The resulting interferogram is mathematically converted to a familiar spectrum (transmittance vs. wavenumber) via a Fourier transform.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.

Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Map

While MS confirms the mass and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity of the atoms. It is the cornerstone of structure elucidation. We will utilize both ¹H (proton) and ¹³C NMR.

The key to interpreting the NMR spectra for 4-Bromo-3,5-dimethylbenzoic acid lies in recognizing its molecular symmetry. A C₂ axis of symmetry passes through the C1-C4 bond (the bond connecting the carboxyl-bearing carbon and the bromine-bearing carbon). This symmetry renders pairs of atoms chemically equivalent, simplifying the resulting spectra significantly.

Caption: Synthetic pathway from a known precursor to the target compound.

The carboxyl group is a meta-director, and the methyl groups are ortho-, para-directors. In 3,5-dimethylbenzoic acid, the positions ortho to the methyl groups (C2, C6, C4) are activated. The position para to both methyl groups (C4) is the most sterically accessible and electronically activated position for electrophilic aromatic substitution. Therefore, bromination is strongly expected to occur at the C4 position, yielding the target molecule. Purifying the product of this reaction and confirming that its spectroscopic data perfectly match the data elucidated in Chapters 2-4 provides unequivocal proof of the structure.

Overall Workflow:

Caption: Integrated workflow for the structural elucidation of a target molecule.

References

-

Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION for Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formic Acid. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information for A novel and efficient protocol for the synthesis of carboxylic acids from aryl/het-aryl halides using a reusable copper catalyst. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzoic acid: Melting Point, Purity, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylbenzoic acid, with the CAS Registry Number 7697-32-7, is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and two methyl groups on the benzoic acid core, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a key intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.

This technical guide provides a comprehensive overview of a critical physical property of 4-Bromo-3,5-dimethylbenzoic acid: its melting point. As a fundamental indicator of purity, the accurate determination of a compound's melting point is paramount in research and drug development. This document will delve into the reported melting point values, the significance of the melting point range, a detailed protocol for its experimental verification, and an analysis of its characteristic spectroscopic and safety data.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-3,5-dimethylbenzoic acid is presented below.

| Property | Value | Source |

| CAS Number | 7697-32-7 | |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Physical Form | Solid | |

| Purity (by HPLC) | 98% | |

| Density | 1.5 g/cm³ | |

| Refractive Index | 1.58 |

The Critical Role of Melting Point in Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[1][2][3][4][5] Therefore, the sharpness of the melting point is a reliable indicator of the purity of a compound.

Reported Melting Point Data and the Influence of Purity

There is a notable discrepancy in the reported melting points for 4-Bromo-3,5-dimethylbenzoic acid, which underscores the critical impact of purity on this physical property.

| Melting Point Range | Purity | Source |

| 218-224°C | 98% (HPLC) | |

| 171°C | 95% |

The significant difference between these values highlights that a lower purity (95%) corresponds to a substantially lower and likely broader melting point. The higher value of 218-224°C, associated with a 98% purity determined by the more sensitive HPLC method, is more likely to be representative of the true melting point of pure 4-Bromo-3,5-dimethylbenzoic acid. This discrepancy serves as a practical example of why relying on a single data point without considering the purity of the sample can be misleading.

Experimental Protocol for Accurate Melting Point Determination

To ensure the accurate and reproducible determination of the melting point of 4-Bromo-3,5-dimethylbenzoic acid, the following detailed protocol using a modern digital melting point apparatus, such as a Mel-Temp, is recommended.[6][7][8]

Equipment and Reagents

-

Melting Point Apparatus (e.g., Mel-Temp)

-

Capillary tubes (open at one end)

-

4-Bromo-3,5-dimethylbenzoic acid sample (finely powdered and dry)

-

Spatula

-

Mortar and pestle (if the sample is not already powdered)

-

Thermometer (calibrated)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 4-Bromo-3,5-dimethylbenzoic acid sample is completely dry and in a fine powdered form to ensure uniform packing and heat transfer. If necessary, gently grind the crystals using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Pack the sample into the closed end of the capillary tube by gently tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube. The packed sample should be approximately 2-3 mm in height.[8]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a relatively high value to quickly determine an approximate melting range. This provides a target range for the more precise measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial determination.

-

Insert a fresh capillary tube with the sample into the apparatus.

-

Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as you approach the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

-

Continue to observe the sample and record the temperature at which the last solid crystal melts. This is the completion of melting.

-

The recorded range between the onset and completion of melting is the melting point range of the sample.

-

-

Repeat for Reproducibility:

-

It is good practice to perform at least two independent measurements to ensure the reproducibility of the results.

-

Workflow for Accurate Melting Point Determination

Caption: Workflow for accurate melting point determination.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent protons of the two methyl groups, and a broad singlet for the acidic proton of the carboxylic acid group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex. It should exhibit distinct signals for the carboxyl carbon, the carbon atom bearing the bromine, the carbons bearing the methyl groups, the methyl carbons themselves, and the remaining aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. C-H stretching vibrations from the methyl and aromatic groups will be observed around 2850-3100 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially a methyl group (-CH₃).

Safety and Handling

4-Bromo-3,5-dimethylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning[1]

Precautionary Measures

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

The melting point of 4-Bromo-3,5-dimethylbenzoic acid is a crucial parameter for its identification and purity assessment. The most reliable reported melting point for a high-purity sample is in the range of 218-224°C. The significant variation in reported melting points emphasizes the necessity of careful experimental determination and the consideration of sample purity. By following a meticulous experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

BUCHI Corporation. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

- 1. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. promptpraxislabs.com [promptpraxislabs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

Technical Safety & Handling Guide: 4-Bromo-3,5-dimethylbenzoic acid

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid (CAS: 7697-32-7) is a halogenated aromatic carboxylic acid utilized primarily as a building block in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] Its structural motif—an aryl bromide flanked by two methyl groups—makes it a valuable candidate for Suzuki-Miyaura cross-coupling reactions to generate sterically congested biaryl systems.

From a safety perspective, the compound is classified as an Irritant and Harmful if Swallowed .[2] While it does not possess the extreme flammability of lower molecular weight hydrocarbons or the acute toxicity of certain organophosphates, its handling requires strict adherence to dust control and exposure prevention protocols. The steric hindrance provided by the 3,5-dimethyl pattern often necessitates elevated reaction temperatures during catalysis, introducing thermal risks that must be managed during scale-up.

Physicochemical Profile

The following data serves as the baseline for engineering controls and risk assessment.

| Property | Value | Technical Note |

| CAS Number | 7697-32-7 | Unique identifier for inventory verification. |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Physical State | Solid (Crystalline powder) | Prone to dust generation during weighing. |

| Melting Point | 171 °C | High melting point suggests stability, but requires solid-handling protocols. |

| Boiling Point | ~323 °C (Predicted) | Unlikely to volatilize significantly at ambient T. |

| Solubility | Soluble in MeOH, DMSO, Bases; Low in Water | Use basic aqueous solutions for cleaning glassware. |

| Acidity (pKa) | ~3.7 - 4.3 (Predicted) | Typical for benzoic acid derivatives; corrosive to mild steel over time. |

Hazard Identification & Risk Assessment

GHS Classification[2][3][4][5][6][7]

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[3]

Mechanism of Hazard

The acidity of the carboxylic acid group, combined with the lipophilic nature of the brominated aromatic ring, facilitates absorption and local irritation. Upon contact with mucous membranes (eyes, lungs), the acid protonates tissue surfaces, leading to inflammation. The "Harmful if swallowed" designation implies an acute oral toxicity (LD50) likely in the range of 300–2000 mg/kg, necessitating strict hygiene to prevent oral ingestion via contaminated gloves or surfaces.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state and concentration.

Figure 1: Risk Assessment & Control Logic. The primary divergence in safety protocol depends on whether the operator is handling the neat solid (dust risk) or a solution (absorption risk).

Safe Handling Protocols

Solid Handling & Weighing

-

Engineering Control: All weighing of the pure solid must be performed inside a certified chemical fume hood or a powder containment enclosure.

-

Static Precaution: As a dry organic powder, electrostatic charge can cause scattering. Use anti-static spatulas and gun ionizers if available.

-

PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves. If handling >100g outside a hood, a NIOSH-approved dust respirator (N95 or P100) is mandatory.

Reaction Safety: Suzuki-Miyaura Coupling Context

This compound is frequently used as the electrophile in Palladium-catalyzed cross-couplings. The 3,5-dimethyl substitution creates steric hindrance around the C-Br bond.

-

Impact on Safety: Steric hindrance often requires higher reaction temperatures (e.g., refluxing toluene/water or dioxane) and longer reaction times to achieve conversion.

-

Protocol:

-

Inert Atmosphere: Oxygen interferes with the Pd-catalytic cycle. Thoroughly degas solvents (sparging with Argon/Nitrogen) to prevent catalyst deactivation and potential side reactions.

-

Base Handling: These reactions typically use bases like

or -

Thermal Control: Ensure reflux condensers are efficient. The combination of flammable organic solvents (Toluene, THF) and heat sources poses a fire risk if containment is breached.

-

Waste Disposal[6]

-

Segregation: Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them, as the bromine content requires specific incineration protocols to manage HBr emissions.

-

Aqueous Streams: Aqueous layers from extractions may contain residual boronic acids and palladium. Check pH and neutralize before disposal; treat as heavy metal waste if Pd content is significant.

Emergency Response & Toxicology

First Aid Measures[3][5][6][9]

-

Eye Contact: Immediately flush with water for at least 15 minutes.[4] The acidic nature can cause corneal damage; seek medical attention if irritation persists.

-

Skin Contact: Wash with soap and water.[2][3] Remove contaminated clothing.[2][3][5][6] The compound is lipophilic enough to stick to skin; thorough washing is required.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by medical personnel. Call a Poison Control Center.

Toxicological Profile[7][9]

-

Acute Toxicity: Categorized as GHS Category 4 (Oral).[2][3]

-

Estimate:

mg/kg (Rat, Oral).

-

-

Chronic Effects: No specific carcinogenicity or reproductive toxicity data is currently listed for this specific isomer. However, halogenated benzoic acids should be treated as potential cumulative toxicants until proven otherwise.

Emergency Decision Tree

Figure 2: Emergency Response Workflow. Immediate dilution/removal of the contaminant is the priority before seeking medical aid.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10356, 3,5-Dimethylbenzoic acid (Structural Analog Reference). Retrieved January 30, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for reaction safety and mechanism).

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory. Retrieved January 30, 2026, from [Link]

Sources

Spectroscopic Characterization Guide: 4-Bromo-3,5-dimethylbenzoic Acid

Executive Summary & Chemical Context

In the realm of medicinal chemistry, 4-Bromo-3,5-dimethylbenzoic acid serves as a high-value pharmacophore scaffold.[1] Its value lies in its molecular symmetry and the steric crowding around the bromine handle. The two ortho-methyl groups (positions 3 and 5) create a steric pocket that influences both the reactivity of the bromine in cross-coupling reactions (e.g., Suzuki-Miyaura) and the solubility profile of the carboxylic acid tail.

This guide provides a rigorous breakdown of the spectroscopic signatures required to validate this compound. Unlike simple benzoic acids, the symmetry of the 3,5-dimethyl substitution pattern simplifies the NMR spectrum but requires careful integration analysis to distinguish it from its isomers (e.g., 4-bromo-2,5-dimethylbenzoic acid).

Chemical Identity[2][3]

-

IUPAC Name: 4-Bromo-3,5-dimethylbenzoic acid

-

CAS Number: 7697-32-7[2]

-

Molecular Weight: 229.07 g/mol [3]

-

Symmetry Element:

axis passing through C1 and C4.

Structural Logic & Symmetry Analysis

Before analyzing the spectra, one must understand the theoretical prediction. The molecule possesses a plane of symmetry running through the carboxylic acid, the benzene ring center, and the bromine atom.

-

Proton Equivalence: The protons at positions 2 and 6 are chemically equivalent. The protons on the two methyl groups (positions 3 and 5) are chemically equivalent.

-

Carbon Equivalence: C2 is equivalent to C6; C3 is equivalent to C5.

Senior Scientist Insight: If your 1H NMR spectrum shows two aromatic signals or two distinct methyl signals, your sample is impure or isomeric (likely the 2,5-dimethyl isomer). A pure sample must show clean singlets due to this symmetry.

Spectroscopic Data Standards

A. Nuclear Magnetic Resonance (NMR)

Solvent Note: While CDCl₃ is standard, this compound is a carboxylic acid with moderate lipophilicity. DMSO-d₆ is the recommended solvent for characterization to prevent dimerization of the acid and ensure the -COOH proton is visible (often broad or missing in CDCl₃ due to exchange).

Table 1: 1H NMR Diagnostic Signals (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 - 13.2 | Broad Singlet (br s) | 1H | -COOH | Highly deshielded acidic proton. May be invisible if "wet" solvent is used. |

| 7.70 - 7.75 | Singlet (s) | 2H | Ar-H (C2, C6) | Equivalence confirms symmetry. Lack of coupling (d/t) rules out 2,3- or 3,4-substitution. |

| 2.40 - 2.45 | Singlet (s) | 6H | Ar-CH₃ (C3, C5) | Integration of 6H vs 2H aromatic is the key purity check. |

Table 2: 13C NMR Diagnostic Signals (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| 167.0 - 168.0 | Quaternary (C=O) | -COOH | Typical benzoic acid carbonyl. |

| 138.0 - 139.0 | Quaternary | C3, C5 (C-Me) | Deshielded by methyls and ring current. |

| 130.0 - 132.0 | Quaternary | C4 (C-Br) | Ipso carbon. Distinctive shift due to heavy atom effect (Br). |

| 128.0 - 129.0 | Methine (CH) | C2, C6 | Equivalent aromatic carbons. |

| 127.0 - 128.0 | Quaternary | C1 (C-COOH) | Attachment point for acid. |

| 23.0 - 24.0 | Methyl (CH₃) | -CH₃ | Aliphatic methyls. |

B. Mass Spectrometry (MS)

The presence of Bromine provides a definitive "fingerprint" due to the natural abundance of isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

Table 3: Mass Spectrum Fragmentation (EI/ESI)

| m/z Value | Ion Identity | Relative Intensity | Diagnostic Value |

| 228 / 230 | [M]⁺ or [M+H]⁺ | ~1:1 Ratio | Critical: The "Twin Peak" signature confirms the presence of one Bromine atom. |

| 211 / 213 | [M - OH]⁺ | ~1:1 Ratio | Loss of hydroxyl group (acylium ion formation). |

| 149 | [M - Br]⁺ | High | Loss of Bromine. The isotope pattern disappears here (single peak). |

| 105 | [M - Br - CO₂]⁺ | High | Aryl cation (dimethylphenyl cation). |

C. Infrared Spectroscopy (IR)

-

3300 - 2500 cm⁻¹: O-H stretch (Carboxylic Acid). Very broad, often "hairy" appearance overlapping C-H stretches.

-

1680 - 1700 cm⁻¹: C=O stretch. Strong, sharp band.

-

~550 - 650 cm⁻¹: C-Br stretch. Fingerprint region confirmation.

Experimental Protocols & Workflow

Protocol 1: NMR Sample Preparation (The "Dry" Method)

Context: Carboxylic acids exchange protons with residual water in deuterated solvents, broadening the -COOH peak and confusing integration.

-

Selection: Use DMSO-d₆ ampoules (100% isotopic purity) rather than a stock bottle to minimize water content.

-

Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent. High concentration favors dimer formation; low concentration favors monomer. For sharp peaks, aim for 10 mg .

-

Shimming: Due to the methyl groups, rotational sidebands can sometimes interfere. Ensure rigorous shimming of the Z1 and Z2 coils.

Protocol 2: Purity Assessment via Isotope Pattern

When analyzing LC-MS data for this compound, do not rely on a single mass extraction.

-

Extract Ion Chromatogram (XIC) for both m/z 229 and 231 (in positive mode) or 227 and 229 (in negative mode).

-

Validation Rule: The retention time for both masses must be identical. Any deviation suggests a co-eluting impurity (non-brominated).

Visualizations

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision matrix a scientist should follow to confirm the identity of 4-Bromo-3,5-dimethylbenzoic acid, distinguishing it from isomers.

Caption: Logical workflow for confirming the structure of 4-Bromo-3,5-dimethylbenzoic acid using MS isotope patterns and NMR symmetry rules.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps anticipate impurities (e.g., unbrominated starting material or dibrominated byproducts).

Caption: Synthetic pathway highlighting potential impurities. The steric hindrance at C4 usually prevents poly-bromination, but unreacted starting material is a common contaminant.

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-3,5-dimethylbenzoic acid (CAS 7697-32-7). Merck KGaA.[4] Link

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 4-bromo-, ethyl ester (Analog Reference). NIST Chemistry WebBook, SRD 69. Link

-

ChemicalBook. 4-Bromo-3,5-dimethylbenzoic acid Properties and Spectra.Link

-

Royal Society of Chemistry. ChemSpider Record: 4-Bromo-3,5-dimethylbenzoic acid.Link

Sources

Strategic Procurement & Technical Guide: 4-Bromo-3,5-dimethylbenzoic Acid

CAS: 74586-53-1 Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1][2]

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid is a high-value pharmacophore scaffold used primarily in the synthesis of biaryl systems and heterocycles via cross-coupling reactions.[1] Its structural uniqueness lies in the 3,5-dimethyl "blocking" pattern , which provides steric protection to the metabolic "soft spot" of the aromatic ring while increasing lipophilicity—a critical parameter in optimizing drug-like properties (LogP).[1]

This guide is designed for medicinal chemists and procurement managers. It moves beyond a simple vendor list to establish a quality-driven sourcing protocol , ensuring that the material purchased meets the rigorous standards required for GMP and late-stage lead optimization.

Part 1: Chemical Profile & Strategic Utility[1]

The Structural Advantage

In drug design, this molecule serves a dual purpose:

-

Orthogonal Reactivity: It possesses two distinct reaction handles—an aryl bromide (electrophile for Pd-catalyzed coupling) and a carboxylic acid (nucleophile/electrophile for amide/ester formation).[1]

-

Conformational Control: The ortho-methyl groups relative to the bromine atom create significant steric hindrance.[1] When coupled to another ring (e.g., via Suzuki-Miyaura), these methyls force the biaryl system into a twisted, non-planar conformation (atropisomerism potential), which can improve selectivity for protein binding pockets.[1]

Retrosynthetic Logic & Impurity Origins

Understanding how suppliers manufacture this compound is the key to anticipating impurities.[1]

-

Route A (Oxidation): Oxidation of 4-bromo-1,3,5-trimethylbenzene (bromomesitylene).[1]

-

Route B (Bromination): Electrophilic bromination of 3,5-dimethylbenzoic acid.[1]

Part 2: Sourcing Strategy & Vendor Landscape[1]

Procurement should be stratified based on the development phase.[1] Do not use "screening grade" vendors for scale-up synthesis.[1]

Tier 1: GMP & Bulk Scale (Kilogram+)

Use for: Process development, GLP tox batches, and clinical supplies.[1]

| Supplier | Region | Primary Strength | Verification Status |

| Biosynth | Europe/Global | High-purity synthesis; strong documentation (COA, BSE/TSE free).[1] | Verified Supplier |

| Combi-Blocks | USA | Excellent inventory of building blocks; reliable purity data.[1] | Verified Supplier |

| Enamine | Ukraine/Global | Largest stock of building blocks; offers custom synthesis if stock is low.[1] | Verified Supplier |

Tier 2: Screening & Catalog (Gram Scale)

Use for: Hit-to-lead, initial SAR exploration.[1]

| Supplier | Region | Primary Strength | Notes |

| Fluorochem | UK | Fast delivery in Europe; good NMR data provided.[1] | Good for R&D |

| ChemScene | USA/China | Cost-effective for small quantities (1g - 25g).[1] | Check batch QC |

| BLD Pharm | China | Massive catalog; rapid synthesis of out-of-stock items.[1] | Verify MP on arrival |

Part 3: Quality Control & Validation Protocols

Trustworthiness Directive: Never rely solely on the vendor's Certificate of Analysis (CoA) for critical intermediates. The following protocol validates the identity and purity of incoming batches.

Experiment 1: Structural Identity via ^1H-NMR

Objective: Confirm the symmetry of the molecule and absence of regioisomers.[1]

Protocol:

-

Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

-

Acquire spectrum (minimum 300 MHz, preferably 400 MHz).[1]

-

Critical Checkpoints:

-

Aromatic Region: You should see a singlet integrating to 2H around δ 7.6–7.8 ppm.[1]

-

Failure Mode: If you see two doublets or a multiplet, the sample contains the asymmetric 2-bromo isomer.[1]

-

-

Aliphatic Region: A strong singlet integrating to 6H around δ 2.3–2.4 ppm (Methyl groups).[1]

-

Acid Proton: Broad singlet around δ 12.0–13.0 ppm (exchangeable).[1]

-

Experiment 2: Purity via HPLC-UV

Objective: Quantify non-UV active impurities or late-eluting oligomers.[1]

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic ring) and 210 nm (general).[1]

-

Acceptance Criteria: Purity > 97% (AUC).

Visualization: The Incoming QC Workflow

The following diagram illustrates the decision logic for accepting a batch of 4-Bromo-3,5-dimethylbenzoic acid.

Caption: Logical workflow for validating incoming 4-Bromo-3,5-dimethylbenzoic acid batches to prevent downstream synthetic failures.

Part 4: Synthetic Applications & Utility

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is sterically hindered by the 3,5-dimethyl groups.[1] Standard conditions (e.g., Pd(PPh₃)₄) may be sluggish.[1]

-

Recommended Protocol: Use active catalyst systems designed for hindered aryl halides, such as Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) .[1]

-

Base: K₃PO₄ (anhydrous) often outperforms carbonates in hindered systems.[1]

-

Solvent: 1,4-Dioxane/Water (4:[1]1) at 90°C.

Amide Functionalization

The carboxylic acid is electronically deactivated by the bromine but sterically crowded.[1]

-

Activation: Thionyl chloride (SOCl₂) reflux to form the acid chloride is the most robust method.[1] HATU/EDC couplings may suffer from slow kinetics due to the methyl steric bulk.[1]

Visualization: Chemical Space & Utility

This diagram maps the functionalization pathways available from this scaffold.[1]

Caption: Functionalization map showing the divergent synthetic utility of the scaffold in medicinal chemistry.[1]

References

-

Biosynth . 4-Bromo-3,5-dimethylbenzoic acid Product Page. Retrieved from [1]

-

Chem-Impex . Benzoic Acid Derivatives and Applications. Retrieved from (Contextual reference for dimethylbenzoic acid handling).[1]

-

Fluorochem . 4-Bromo-3,5-dimethylbenzoic acid Analysis. Retrieved from [1]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12073, 3,4-Dimethylbenzoic acid (Structural analog comparison). Retrieved from [1]

-

Royal Society of Chemistry . Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Synthetic methodology context). Retrieved from [1]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylbenzoic Acid for Pharmaceutical Scaffolding

Introduction

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex organic molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide focuses on a specific, high-value substrate: 4-Bromo-3,5-dimethylbenzoic acid . This molecule is an exemplary building block for several reasons. It possesses three key functional handles:

-

An aryl bromide , which serves as an excellent electrophilic partner in the Suzuki coupling.[3]

-

A carboxylic acid group , which allows for subsequent modifications, such as amidation or esterification, to build molecular complexity and modulate physicochemical properties.

-

Two methyl groups ortho to the bromide, which provide steric hindrance that can influence the reaction's regioselectivity and kinetics, while also impacting the final product's conformation.

The biaryl benzoic acid scaffold derived from this substrate is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] This application note provides a deep dive into the reaction mechanism, offers field-proven insights for optimizing reaction parameters, and presents a detailed, self-validating protocol for researchers engaged in drug discovery and chemical development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling lies in a well-defined, palladium-driven catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of 4-Bromo-3,5-dimethylbenzoic acid. This step forms a square planar Palladium(II) intermediate.[6][7] The reactivity of the organic halide is crucial here, with the general trend being I > OTf > Br >> Cl.[3]

-

Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. Critically, this step requires activation of the organoboron species by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its organic moiety to the Pd(II) center, displacing a halide.[3][8]

-

Reductive Elimination : The two organic groups on the newly formed diorganopalladium(II) complex couple and are expelled from the coordination sphere. This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling with 4-Bromo-3,5-dimethylbenzoic Acid

A successful coupling reaction is not merely about mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the specific substrates.

Choice of Palladium Catalyst and Ligand

The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. While "ligand-free" systems exist, they are often less efficient for challenging substrates.[10]

-

Palladium Precursor : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness; it is reduced in situ to the active Pd(0) species.

-

Ligand : The ligand stabilizes the Pd(0) catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. For aryl bromides, especially those with steric hindrance like our substrate, bulky and electron-rich phosphine ligands are superior. They promote faster rates of both oxidative addition and reductive elimination.

The Crucial Role of the Base

The base is not a passive component; it is mechanistically essential.[8] Its primary role is to activate the boronic acid, forming the boronate anion which is significantly more nucleophilic and competent for transmetalation.[3][8]

-

Strength and Solubility : The choice of base affects reaction kinetics and can introduce side reactions.

-

Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are most common.[1][9]

-

For substrates containing a benzoic acid moiety, the pH of the reaction is a critical consideration. A pH around 11 has been reported as optimal for similar substrates like 4-bromobenzoic acid, ensuring the carboxylic acid is deprotonated (improving solubility in aqueous media) without causing catalyst deactivation.[11] For this reason, a moderately strong base like K₃PO₄ or Na₂CO₃ is a robust starting point.[1][11]

-

Solvent Systems: Balancing Solubility and Reactivity

The solvent must dissolve all components of the reaction mixture at the chosen temperature. Often, a mixture of an organic solvent and water is used.

-

Aqueous Mixtures : Solvents like 1,4-Dioxane/Water , THF/Water , or Toluene/Water are highly effective.[1] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Green Chemistry : The use of water-based solvent systems is also environmentally advantageous, reducing the reliance on volatile organic compounds.[11] For substrates like 4-Bromo-3,5-dimethylbenzoic acid, a solvent system like Ethanol/Water can be highly effective, especially with NaOH as the base, and can even proceed at room temperature.[10]

Optimized Protocol: Synthesis of 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

This section provides a detailed, step-by-step protocol for a model Suzuki coupling between 4-Bromo-3,5-dimethylbenzoic acid and phenylboronic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example |

| 4-Bromo-3,5-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | ≥98% | Sigma-Aldrich |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | ≥97% | Sigma-Aldrich |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | ≥98% | Sigma-Aldrich |

| SPhos | C₂₇H₃₃O₂P | 432.52 | ≥98% | Sigma-Aldrich |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | ≥98% | Sigma-Aldrich |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | ≥99.8% | Sigma-Aldrich |

| Deionized Water | H₂O | 18.02 | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC | Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | Fisher Scientific |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |

Experimental Workflow

Caption: Standard experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

Causality : Each step is designed to create an optimal environment for the palladium catalyst to function efficiently and to ensure the reaction proceeds to completion safely.

-

Inert Atmosphere Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3,5-dimethylbenzoic acid (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (3.0 mmol, 637 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.5 mg).

-

Rationale: Adding solids first under an inert atmosphere prevents premature reactions and protects the catalyst. Flame-drying removes adsorbed water which can interfere with the reaction.

-

-

Solvent Addition and Degassing : Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times. Via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution : Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

-

Rationale: Elevated temperature increases reaction rates to ensure completion.[1] Vigorous stirring is necessary for multiphasic reactions to ensure efficient mixing.

-

-

Reaction Monitoring : After 12 hours, take a small aliquot from the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate to check for the consumption of the starting aryl bromide.

-

Rationale: Monitoring prevents premature work-up of an incomplete reaction or unnecessary heating which could lead to byproduct formation.

-

-

Aqueous Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2-3.

-

Rationale: Acidification protonates the carboxylate salt of the product, rendering it soluble in the organic layer for efficient extraction.

-

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.

-

Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Washing and Drying : Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: Washing removes residual water-soluble impurities and salts. Drying removes all traces of water before solvent evaporation.

-

-

Purification : Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Data, Troubleshooting, and Applications

Expected Results & Characterization

-

Product : 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

-

Appearance : White to off-white solid.

-

Yield : >85% (based on similar transformations).

-

Characterization :

-

¹H NMR : Expect characteristic aromatic proton signals, a singlet for the two methyl groups, and a broad singlet for the carboxylic acid proton.

-

Mass Spec (ESI-) : [M-H]⁻ calculated for C₁₅H₁₄O₂ should be observed.

-

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and use of an inert atmosphere. |

| Insufficiently active base or poor solubility | Switch to a stronger base like Cs₂CO₃ or use a phase-transfer catalyst. Ensure vigorous stirring. | |

| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |

| Side Product Formation | Homocoupling of boronic acid | Ensure the reaction is oxygen-free. Lower catalyst loading. |

| Protodeborylation of boronic acid | Use a less aqueous solvent system or a milder base. | |

| Difficult Purification | Product co-elutes with starting material | Adjust the polarity of the chromatography eluent. If product is solid, attempt recrystallization. |

Applications in Drug Discovery

The synthesis of biaryl carboxylic acids from 4-Bromo-3,5-dimethylbenzoic acid is a gateway to a vast chemical space. These scaffolds are integral to the development of novel therapeutics. For instance, the benzoic acid moiety is found in drugs like furosemide and bexarotene.[4] The biaryl structure allows for the precise spatial orientation of functional groups to interact with biological targets, a key strategy in rational drug design. Derivatives of this core are investigated as anti-inflammatory agents, kinase inhibitors, and modulators of nuclear receptors in cancer therapy.[12]

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Royal Society of Chemistry. Supramolecular palladium(II) complex in aqueous media for a highly active and recyclable catalyst for the Suzuki–Miyaura coupling reaction. RSC Advances. [Link]

-

YouTube. Suzuki Coupling. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

YouTube. Suzuki Coupling Mechanism. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Schmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki Reaction with Aryl Bromides at Room Temperature in the Presence of a Simple “Ligand-Free” Catalytic System. Russian Journal of Applied Chemistry, 83(7), 1248–1253. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

-

Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. [Link]

-

ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. preprints.org [preprints.org]

Optimized Strategies for Amide Bond Formation: 4-Bromo-3,5-dimethylbenzoic Acid

Application Note & Protocol Guide | Version 2.0 [1]

Abstract

This guide details the synthetic optimization of amide bonds utilizing 4-Bromo-3,5-dimethylbenzoic acid (CAS: 276677-03-3).[1] This scaffold serves as a critical "bifunctional linchpin" in medicinal chemistry: the carboxylic acid allows for immediate diversification via amidation, while the aryl bromide—flanked by two methyl groups—provides a handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike mesitoic acid derivatives (2,6-substitution), the 3,5-dimethyl substitution pattern does not sterically hinder the carbonyl carbon, allowing for standard coupling kinetics. However, the increased lipophilicity and specific solubility profile require tailored protocols to prevent aggregation and ensure high yields.

Part 1: Molecular Intelligence & Synthetic Logic

Structural Analysis & Reactivity Profile

To design a successful experiment, one must understand the electronic and steric environment of the substrate.

-

Steric Environment (The "Meta" Advantage): The methyl groups are located at the 3 and 5 positions relative to the carboxylic acid (C1). This places them meta to the carbonyl. Consequently, the reaction center is not sterically hindered. Standard coupling reagents (HATU, EDC) will engage the acid efficiently without the forcing conditions required for 2,6-disubstituted acids.

-

The "Ortho" Warning (Downstream Impact): While the amide coupling is unhindered, the methyl groups are ortho to the bromine atom at C4. This creates significant steric bulk around the aryl halide.

-

Strategic Implication: Perform the amide coupling first.[2] Attempting to functionalize the bromine first (e.g., Suzuki coupling) may be sluggish and require specialized ligands (e.g., SPhos, XPhos) due to the ortho-methyl blocking.

-

-

Solubility (Lipophilicity): The addition of two methyl groups and a bromine atom significantly increases the LogP compared to benzoic acid. The molecule is sparingly soluble in water but highly soluble in DMF, DMSO, and moderately in DCM.

Method Selection Decision Tree

Select the optimal protocol based on your scale and the nucleophilicity of your amine partner.

Part 2: Experimental Protocols

Method A: HATU-Mediated Coupling (The Discovery Standard)

Best For: Small scale (10 mg – 500 mg), library synthesis, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) which reacts rapidly with amines with minimal epimerization (though not a risk with this achiral acid).[1]

Materials

-

4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)[1]

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (preferred) or DMAc.[1]

Protocol

-

Activation: In a dry vial, dissolve 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may yellow slightly.

-

Active Ester Formation: Add HATU (1.1 equiv) in one portion.[1] Stir at Room Temperature (RT) for 15 minutes .

-

Why? Pre-activation ensures the carboxylic acid is fully converted to the activated ester before the amine is introduced, reducing competition from unreacted acid.

-

-

Coupling: Add the Amine (1.2 equiv).[1]

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Workup:

Method B: T3P (Propylphosphonic Anhydride) Coupling